molecular formula C14H13ClO B1657820 4-Chloro-2-(1-phenylethyl)phenol CAS No. 5828-70-6

4-Chloro-2-(1-phenylethyl)phenol

Cat. No.: B1657820
CAS No.: 5828-70-6
M. Wt: 232.7 g/mol
InChI Key: FOIOLHANQROKIC-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenols in Advanced Organic Chemistry

Substituted phenols are a cornerstone of advanced organic chemistry, serving as pivotal intermediates and building blocks for the synthesis of a wide array of more complex molecules. wisdomlib.org Their utility stems from the reactivity of the hydroxyl group and the aromatic ring, which can be tailored by the nature and position of various substituents. These compounds are integral to the production of pharmaceuticals, agrochemicals, and polymers. oregonstate.edu For instance, phenols are precursors in the manufacturing of plastics like polycarbonates and are fundamental to the synthesis of numerous medications, including aspirin. teachy.ai

The presence of substituents on the phenolic ring significantly influences the molecule's properties, including its acidity and reactivity in electrophilic aromatic substitution reactions. teachy.ai This makes the controlled synthesis of phenols with specific substitution patterns a significant goal for organic chemists, enabling the creation of molecules with desired functionalities for applications in medicinal chemistry and materials science. oregonstate.eduresearchgate.net

Significance of 4-Chloro-2-(1-phenylethyl)phenol as a Model System for Structure-Reactivity Studies

The specific arrangement of substituents in this compound makes it a valuable model system for exploring structure-reactivity relationships. The interplay between the electron-withdrawing chloro group and the bulky, electron-donating 1-phenylethyl group creates a unique electronic and steric environment on the phenol (B47542) ring.

This distinct substitution pattern allows researchers to investigate how these opposing electronic effects and steric hindrance influence the reactivity of the phenolic hydroxyl group and the aromatic ring. Studies on this and similar molecules can provide fundamental insights into reaction mechanisms, such as electrophilic aromatic substitution, oxidation, and reactions involving the phenolic -OH group. The knowledge gained from such studies is crucial for designing new synthetic methodologies and for predicting the chemical behavior of other complex substituted phenols.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related substituted phenols is multifaceted. A primary research trajectory focuses on the development of novel and efficient synthetic routes to these compounds. oregonstate.edu Given the importance of regiochemical control in determining the properties of substituted phenols, chemists are continuously exploring new catalytic systems and reaction conditions to achieve highly selective syntheses. oregonstate.eduresearchgate.net

Another significant area of academic inquiry is the investigation of the chemical and physical properties of these molecules. This includes detailed spectroscopic analysis and studies of their reactivity in various chemical transformations. Furthermore, there is growing interest in the potential applications of specifically substituted phenols. For instance, some research has explored the antimicrobial and antiviral properties of phenolic compounds, highlighting their potential in the development of new therapeutic agents. smolecule.com The academic relevance of this compound lies in its ability to serve as a case study for fundamental principles in organic chemistry and as a potential scaffold for the development of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIOLHANQROKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973831
Record name 4-Chloro-2-(1-phenylethyl)phenol
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Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5828-70-6
Record name 4-Chloro-2-(1-phenylethyl)phenol
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Record name dl-4-Chloro-2-(alpha-methylbenzyl)phenol
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Record name 4-Chloro-2-(1-phenylethyl)phenol
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Record name Dl-4-chloro-2-(alpha-methylbenzyl)phenol
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Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 1 Phenylethyl Phenol

Established Synthetic Routes to 4-Chloro-2-(1-phenylethyl)phenol

The primary route to synthesizing this compound is through the electrophilic substitution reaction known as Friedel-Crafts alkylation. This involves the reaction of 4-chlorophenol (B41353) with styrene (B11656). nih.govgoogle.com

Direct Condensation Approaches and Mechanistic Considerations

The direct condensation of 4-chlorophenol with styrene is a classic example of a Friedel-Crafts alkylation reaction. youtube.comchadsprep.com The reaction is typically catalyzed by an acid, which activates the styrene molecule, making it susceptible to electrophilic attack by the electron-rich phenol (B47542) ring.

Mechanism: The reaction mechanism proceeds through the following key steps:

Formation of the Electrophile: The acid catalyst protonates the styrene, leading to the formation of a relatively stable secondary carbocation (1-phenylethyl cation).

Electrophilic Attack: The electron-rich 4-chlorophenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl group is a strong activating group, directing the substitution primarily to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the alkylation predominantly occurs at the ortho position. youtube.com

Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

It is important to note that O-alkylation, forming an ether, can be a competing side reaction. However, C-alkylation is generally favored under thermodynamic control. The reaction conditions, such as temperature and catalyst choice, can influence the ratio of ortho to para isomers and the extent of side reactions like polyalkylation, where more than one styrene unit adds to the phenol ring. google.comyoutube.com

Exploration of Solvent-Free and Microwave-Assisted Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, lowering costs, and simplifying purification processes. For the synthesis of styrenated phenols, solvent-free conditions can be achieved, particularly when using solid acid catalysts. google.comresearchgate.net This approach minimizes the use of volatile and often toxic organic solvents.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained prominence as a method to accelerate chemical reactions. acs.org Microwave irradiation provides efficient and rapid heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inanton-paar.com The synthesis of various phenolic compounds, including alkylated and chlorinated phenols, has been successfully demonstrated using microwave technology. thieme-connect.comresearchgate.net This technique holds significant potential for the efficient production of this compound, especially in combination with solvent-free conditions. researchgate.net

Catalytic Approaches to Phenol Alkylation

Homogeneous Acid Catalysts: Traditional methods often employ homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). epo.org While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture, leading to neutralization and waste disposal issues.

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These are advantageous as they are easily separable, reusable, and often less corrosive. Examples include:

Sulfonated Resins: Ion-exchange resins like Amberlyst have been used to catalyze phenol alkylation.

Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid superacid has shown high activity and selectivity in the alkylation of phenol with styrene, achieving high conversions under relatively mild conditions. nih.govepa.gov Studies have shown that selectivities for mono-, di-, and tri-styrenated phenols can be tuned by adjusting reaction parameters. nih.gov

Indium Chloride: In some cases, Lewis acids like indium chloride have been used, providing high yields under mild reaction temperatures. google.com

Below is a table summarizing various catalytic systems used in phenol alkylation:

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Sulfuric Acid, Phosphoric Acid epo.org High activity, low cost Corrosive, difficult to separate, waste generation
Solid Acid (Resin) Amberlyst Reusable, easy separation Lower thermal stability
Solid Acid (Metal Oxide) Sulfated Zirconia (SO₄²⁻/ZrO₂) nih.govepa.gov High activity, reusable, stable Can require higher temperatures
Lewis Acid Indium Chloride google.com High selectivity, mild conditions Higher cost

Strategies for Substituent Variation and Analog Synthesis

The synthesis of analogs of this compound can be achieved by modifying the starting materials.

Varying the Phenolic Substrate: A wide range of substituted phenols can be used in place of 4-chlorophenol. For instance, using phenol, cresols (methylphenols), or other halogenated phenols would result in a library of styrenated phenols with different substitution patterns on the phenolic ring. patsnap.comgoogle.com The synthesis of related compounds like 2-amino-4-chlorophenol (B47367) derivatives has also been reported, starting from 4-chlorophenol. nih.gov

Varying the Alkylating Agent: While styrene is the precursor for the 1-phenylethyl group, other olefins can be used to introduce different alkyl groups onto the phenol ring. researchgate.net Furthermore, substituted styrenes (e.g., with methyl, methoxy, or halo groups on the phenyl ring) could be employed to generate analogs with modified phenylethyl moieties.

Introducing Different Functional Groups: The synthesis of related structures, such as 4-Chloro-2-(1-phenylimino)propyl phenol, demonstrates how different synthetic routes can lead to a variety of analogs with diverse functional groups. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. uobasrah.edu.iq

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: The Friedel-Crafts alkylation is inherently atom-economical as it involves an addition reaction where most of the atoms of the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Shifting from hazardous solvents to greener alternatives like water or employing solvent-free conditions significantly improves the environmental profile of the synthesis. elsevierpure.com The use of solid, recyclable catalysts instead of corrosive mineral acids also aligns with this principle. uobasrah.edu.iq

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce energy consumption by shortening reaction times. acs.organton-paar.com

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. The development of highly active and selective catalysts, such as SO₄²⁻/ZrO₂, allows for efficient reactions with minimal catalyst loading. nih.govepa.gov

Derivatization Strategies for Targeted Functional Group Modulation

Derivatization is the process of chemically modifying a compound to alter its properties for analysis or to create new functionalities. smolecule.com For this compound, the primary sites for derivatization are the phenolic hydroxyl group and the chloro substituent.

Derivatization of the Hydroxyl Group: The phenolic -OH group can undergo various reactions:

Etherification: Reaction with alkyl halides in the presence of a base can form ethers.

Esterification: Acylation with acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding esters. nih.govnveo.org

Silylation: Reaction with silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can form silyl (B83357) ethers, which are often used to increase volatility for gas chromatography analysis. acs.orgnih.gov

Modification of the Chloro Group: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, under specific catalytic conditions (e.g., using palladium or copper catalysts), it could potentially be replaced by other functional groups through cross-coupling reactions.

Further Ring Substitution: The remaining open positions on the aromatic ring could potentially undergo further electrophilic substitution, although the existing bulky and deactivating/activating groups would influence the position and feasibility of such reactions.

A variety of derivatizing reagents are available for phenols and chlorophenols, enabling the introduction of chromophores or fluorophores to enhance detection in analytical methods like HPLC. researchgate.net

Table of Compounds

Compound Name Chemical Formula Starting Material/Product/Reagent
This compound C₁₄H₁₃ClO Main Product
4-Chlorophenol C₆H₅ClO Starting Material
Styrene C₈H₈ Starting Material
Sulfuric Acid H₂SO₄ Catalyst
Phosphoric Acid H₃PO₄ Catalyst
Indium Chloride InCl₃ Catalyst
Zirconium Dioxide (Zirconia) ZrO₂ Catalyst Support
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) C₈H₁₈F₃NOSi₂ Derivatizing Agent
Acetic Anhydride C₄H₆O₃ Derivatizing Agent
2-Amino-4-chlorophenol C₆H₆ClNO Analog Precursor
Phenol C₆H₆O Analog Precursor
Cresol (methylphenol) C₇H₈O Analog Precursor
4-Chloro-2-(1-phenylimino)propyl phenol C₁₅H₁₄ClNO Related Analog

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 2 1 Phenylethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Published ¹H NMR and ¹³C NMR spectral data, which would provide detailed information about the chemical environment of the hydrogen and carbon atoms and confirm the connectivity of the molecular structure, could not be located for 4-Chloro-2-(1-phenylethyl)phenol.

High-Resolution Mass Spectrometry for Precise Molecular Compositional Analysis

There is no available high-resolution mass spectrometry data for this compound. This analysis is crucial for determining the precise molecular weight and elemental composition of the compound.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

No single-crystal X-ray diffraction data has been published for this compound. This technique would be required to definitively determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Powder X-ray Diffraction for Polymorphism and Crystal Form Studies

Information regarding powder X-ray diffraction studies to investigate potential polymorphism or different crystal forms of this compound is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

As this compound possesses a chiral center, chiroptical spectroscopy such as circular dichroism would be necessary to characterize its enantiomers. However, no such studies or corresponding data have been reported in the available literature.

Stereochemical Aspects and Chiral Resolution of 4 Chloro 2 1 Phenylethyl Phenol

Inherent Chirality of the 1-Phenylethyl Moiety

The chirality of 4-Chloro-2-(1-phenylethyl)phenol originates from the 1-phenylethyl group attached to the phenolic ring. The carbon atom bonded to the phenyl group, the methyl group, a hydrogen atom, and the chlorophenol moiety is a stereocenter or chiral center. This is because it is a tetrahedral carbon atom with four different substituents.

The presence of this single stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-4-Chloro-2-(1-phenylethyl)phenol and (S)-4-Chloro-2-(1-phenylethyl)phenol based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral carbon determines the specific three-dimensional structure and optical activity of each enantiomer. A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Asymmetric Synthesis Approaches Towards Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is a key challenge for its application in fields where stereochemistry is crucial. Asymmetric synthesis aims to create a specific enantiomer in excess over the other. While specific literature on the asymmetric synthesis of this exact compound is not abundant, general strategies for creating chiral 1-phenylethyl derivatives can be applied.

One common approach is the use of a chiral catalyst in the reaction that forms the stereocenter. For instance, the Friedel-Crafts alkylation of 4-chlorophenol (B41353) with styrene (B11656) could theoretically be rendered enantioselective by employing a chiral Lewis acid catalyst. Another strategy involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to one of the reactants to guide the stereochemical outcome of the reaction, followed by its removal.

Modern organic synthesis increasingly focuses on enantioselective organocatalysis and the use of chiral substrates or auxiliaries to achieve high enantiomeric purity. researchgate.net The development of new and efficient methods for producing single enantiomers is driven by the high demand from various industries, particularly the pharmaceutical sector. researchgate.net

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques can be employed for the resolution of this compound.

A classical and widely used method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. Since this compound is a phenol (B47542), it possesses acidic properties. Therefore, it can be reacted with a chiral base to form a pair of diastereomeric salts.

These diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. For example, a common resolving agent for acidic compounds is a chiral amine, such as (R)- or (S)-1-phenylethylamine. researchgate.net The reaction of racemic this compound with an enantiomerically pure chiral amine would yield two diastereomeric salts: [(R)-phenol-(R)-amine] and [(S)-phenol-(R)-amine]. Due to their different solubilities in a given solvent, one diastereomer will crystallize out of the solution first. After separation, the desired enantiomer of the phenol can be recovered by treating the diastereomeric salt with an acid to break the salt linkage. The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent. nih.gov

Resolving Agent TypeExamplePrinciple of Separation
Chiral Amine(R)-1-PhenylethylamineFormation of diastereomeric salts with different solubilities
Chiral Amine(S)-1-PhenylethylamineFormation of diastereomeric salts with different solubilities

Chromatographic techniques are powerful tools for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate. nih.gov This differential interaction leads to different retention times, allowing for their separation.

For the separation of phenolic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. mdpi.com The choice of the mobile phase is also critical and can significantly influence the separation efficiency. For instance, in supercritical fluid chromatography (SFC), a mixture of carbon dioxide and an organic modifier like isopropanol (B130326) can be used. mdpi.com The coupling of achiral and chiral columns can also be a strategy to simplify the purification process by removing achiral impurities in a single step. americanpharmaceuticalreview.com

Chromatographic MethodChiral Stationary Phase (Example)Principle of Separation
Chiral HPLCPolysaccharide-based (e.g., cellulose or amylose derivatives)Differential interaction between enantiomers and the chiral stationary phase
Chiral GCCyclodextrin derivativesDifferential partitioning of enantiomers between the mobile and stationary phases
Chiral SFCPolysaccharide-basedDifferential interaction in a supercritical fluid mobile phase

Enzymatic and catalytic kinetic resolution are based on the principle that a chiral catalyst or enzyme reacts at different rates with the two enantiomers of a racemic mixture. This difference in reaction rates allows for the separation of the unreacted enantiomer from the product of the faster-reacting enantiomer.

Lipases are a class of enzymes commonly used for the kinetic resolution of chiral alcohols and their esters. researchgate.net For a phenolic compound like this compound, a lipase (B570770) could be used to selectively acylate one enantiomer in the presence of an acyl donor. For example, Pseudomonas cepacia lipase has shown excellent enantioselectivity in the acylation of similar chiral alcohols. researchgate.net The unreacted enantiomer of the phenol and the newly formed ester of the other enantiomer can then be separated by standard chromatographic techniques. The choice of enzyme, solvent, and acyl donor are crucial for achieving high enantioselectivity.

Resolution MethodCatalyst/Enzyme (Example)Principle of Reaction
Enzymatic Kinetic ResolutionPseudomonas cepacia LipaseEnantioselective acylation of one enantiomer
Catalytic Kinetic ResolutionChiral Metal ComplexEnantioselective transformation of one enantiomer

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound refers to its ability to maintain its enantiomeric purity over time. Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture.

For this compound, the stereocenter is a sp³-hybridized carbon, which is generally configurationally stable under normal conditions. Racemization would require the breaking and reforming of a bond at the chiral center. This is unlikely to occur without significant energy input, such as high temperatures or the presence of a strong acid or base that could facilitate a reversible reaction pathway. For instance, a strong acid could protonate the phenyl ring, potentially leading to a carbocation intermediate that could lose its stereochemical integrity. However, under typical storage and handling conditions, the enantiomers of this compound are expected to be stereochemically stable.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 4 Chloro 2 1 Phenylethyl Phenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The phenolic ring of 4-Chloro-2-(1-phenylethyl)phenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions relative to it. However, the substitution pattern of the molecule, with a chloro group at position 4 and a bulky 1-phenylethyl group at position 2, introduces significant steric and electronic constraints that influence the regioselectivity of these reactions.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to stabilize the intermediate arenium ion via resonance. The 1-phenylethyl group is also an ortho-, para-director, albeit a weaker activating group that operates through an inductive effect. Conversely, the chlorine atom at the 4-position is a deactivating group due to its electron-withdrawing inductive effect, but it also directs ortho and para to itself through resonance.

In electrophilic aromatic substitution reactions, the positions ortho and para to the hydroxyl group are the most activated. The para position is already occupied by the chlorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group, which are positions 3 and 5. However, position 2 is blocked by the bulky 1-phenylethyl group, leaving position 6 as the most probable site for electrophilic attack. For instance, in the halogenation of phenols, the reaction proceeds readily without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. nih.gov With 4-chlorophenol (B41353), iodination has been shown to occur at the position ortho to the hydroxyl group. acs.org

Nucleophilic aromatic substitution on the aromatic ring of this compound is generally disfavored. The displacement of the chlorine atom by a nucleophile would require harsh reaction conditions, as the ring is not activated by strongly electron-withdrawing groups in the ortho or para positions relative to the chlorine. nih.gov Such reactions typically proceed via an addition-elimination mechanism, which is facilitated by substituents that can stabilize the negative charge of the Meisenheimer intermediate. nih.gov In the case of this compound, the electron-donating nature of the hydroxyl and alkyl groups does not favor this mechanism.

A summary of the directing effects of the substituents on the aromatic ring is presented in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-OH1Activating, Electron-donating (resonance)Ortho, Para
-CH(CH₃)C₆H₅2Activating, Electron-donating (inductive)Ortho, Para
-Cl4Deactivating, Electron-withdrawing (inductive)Ortho, Para

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site of reactivity, participating in reactions such as oxidation, etherification, and esterification.

Oxidation: Phenols can be oxidized to form phenoxyl radicals, which can then undergo further reactions to form quinones or polymeric materials. nih.gov The oxidation of substituted phenols is a topic of significant interest, particularly in the context of biological systems and environmental degradation. For instance, the oxidation of 4-chlorophenol has been studied using various methods, including enzymatic, photocatalytic, and electrochemical techniques. nih.govsigmaaldrich.com In biological systems, enzymes like chlorophenol monooxygenase can hydroxylate chlorophenols. nih.gov The electrochemical oxidation of p-substituted phenols on electrodes like boron-doped diamond often proceeds through the formation of hydroxyl radicals, which attack the aromatic ring. sigmaaldrich.com The initial step in the oxidation of hindered phenols often involves the formation of a phenoxyl radical. vinatiorganics.com

Etherification and Esterification: The hydroxyl group can act as a nucleophile in reactions with alkyl halides or acyl halides to form ethers and esters, respectively. The O-alkylation of phenols, such as the reaction of 4-chlorophenol with allyl bromide, typically occurs under basic conditions to generate the corresponding ether. Similarly, esterification can be achieved by reacting the phenol (B47542) with an acyl chloride or anhydride. For example, the chloroacetylation of 5-methyl-2-(1-methylethyl)phenol has been reported to yield the corresponding phenylchloroacetate. researchgate.net The formation of phenolate (B1203915) in solution, which is a more potent nucleophile, is often a prerequisite for these reactions and is achieved by using a suitable base.

A summary of typical reactions involving the phenolic hydroxyl group is provided in the table below.

Reaction TypeReagentsProduct Type
OxidationOxidizing agents (e.g., H₂O₂, enzymes)Quinones, phenoxyl radicals
EtherificationAlkyl halides, BaseEthers
EsterificationAcyl halides, Anhydrides, BaseEsters

Transformations at the Chiral Center and Alkyl Chain

The 1-phenylethyl group of this compound possesses a chiral center at the benzylic carbon, which can influence the stereochemistry of reactions at this site. The benzylic C-H bond is also a potential site for chemical transformation.

The reactivity of benzylic C-H bonds has been a subject of extensive research, particularly in the context of antioxidant activity and synthetic methodology. nih.govacs.org The benzylic C-H bond can be susceptible to oxidation, and in some cases, can participate in free radical scavenging processes. nih.gov For example, the photocatalyzed oxidation of benzylic C-H bonds to ketones has been reported using various catalytic systems. acs.org Furthermore, visible-light-mediated carboxylation of benzylic C-H bonds with CO₂ has been achieved through the synergistic action of photoredox and organocatalysis, leading to the formation of 2-arylpropionic acids. benthamdirect.com

Mechanistic Insights into Hydroarylation Reactions Involving Substituted Phenols

Hydroarylation reactions, which involve the addition of an aromatic C-H bond across a carbon-carbon multiple bond, are a powerful tool for the formation of C-C bonds. The hydroarylation of styrenes with phenols can lead to the formation of styrenated phenols. While specific studies on the hydroarylation of styrene (B11656) with this compound are limited, research on similar systems provides mechanistic insights.

The hydroarylation of styrene with phenol has been shown to be catalyzed by various acids, including Lewis acids like InCl₃. acs.org These reactions can produce a mixture of mono-, di-, and tri-styrenated phenols, with the regioselectivity being influenced by the catalyst and reaction conditions. acs.org Nickel-catalyzed hydroarylation of styrenes with arylboronic acids has also been developed as an efficient method to produce 1,1-diarylalkanes, with mechanistic studies suggesting a concerted RO-H oxidative addition/olefin insertion pathway. nih.govnih.gov Furthermore, cobalt-catalyzed hydroarylation of styrenes has been shown to proceed via a chelation-assisted C-H bond activation, with the regioselectivity being controlled by the ligand. acs.org

These studies suggest that the hydroarylation of an alkene with this compound would likely proceed through an electrophilic aromatic substitution mechanism, where the protonated alkene acts as the electrophile. The regioselectivity of the addition to the phenolic ring would be governed by the directing effects of the existing substituents, as discussed in section 5.1.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical reactivity of this compound is of interest due to its structural similarity to other chlorinated phenols, which are known environmental pollutants.

Photochemical Reactivity: The photodegradation of chlorophenols has been extensively studied. For example, 4-chlorophenol can undergo photolytic oxidation in the presence of UV light and ozone, leading to its mineralization. nih.gov The photodegradation of 4-chlorophenol in the presence of sensitizers like flavins can result in dechlorination. nih.gov While specific data for this compound is not available, it is expected to undergo similar photochemical transformations, including hydroxylation, dechlorination, and ring cleavage upon exposure to UV light, potentially in the presence of photosensitizers or oxidizing agents.

Electrochemical Reactivity: The electrochemical oxidation of chlorophenols has been investigated as a method for their degradation. The electrochemical oxidation of 4-chlorophenol has been studied on various electrode materials, such as Ti/SnO₂-PbO₂ and boron-doped diamond. capes.gov.br These processes often involve the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to a cascade of oxidation reactions and ultimately, mineralization. The electrochemical oxidation of 4-chlorophenol can also lead to dechlorination to form phenol. sigmaaldrich.com Given these findings, this compound would likely exhibit similar electrochemical behavior, with the potential for both oxidation of the phenolic ring and dechlorination.

A summary of potential photochemical and electrochemical degradation pathways for chlorinated phenols is provided in the table below.

ProcessKey Reactive SpeciesPotential Products
Photochemical DegradationUV light, photosensitizers, ozoneHydroxylated derivatives, dechlorinated phenol, ring-opened products
Electrochemical OxidationHydroxyl radicals, direct electron transferPhenol, quinones, carboxylic acids, CO₂, H₂O, Cl⁻

Computational and Theoretical Investigations of 4 Chloro 2 1 Phenylethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were found that performed quantum chemical calculations on 4-Chloro-2-(1-phenylethyl)phenol. Consequently, no data is available for the following subsections.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

No literature detailing molecular dynamics simulations of this compound is available. Therefore, no information exists for the analysis of trajectory data.

Computational Assessment of Binding Energies (e.g., MM-PBSA/GBSA for related systems)

Phenolic compounds are known to interact with proteins primarily through a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.govfrontiersin.org The hydroxyl group of the phenol (B47542) ring is a potent hydrogen bond donor and acceptor, while the aromatic rings contribute to hydrophobic and π-π stacking interactions. researchgate.net The binding energy of these interactions can be quantified through computational docking and subsequent MM-PBSA/GBSA calculations.

For instance, studies on various phenolic compounds have shown a range of binding energies depending on the specific ligand and protein target. nih.govchemrxiv.orgresearchgate.netufs.ac.za These energies are indicative of the stability of the ligand-protein complex. A more negative binding energy suggests a more favorable and stable interaction.

To illustrate the potential binding energies for a compound like this compound, a table of representative binding energies for various phenolic compounds is presented below. These values are derived from computational studies on their interactions with different protein targets.

Phenolic CompoundProtein TargetBinding Energy (kcal/mol)
RutinHuman Pancreatic α-Amylase-9.40
NicotiflorinHuman Pancreatic α-Amylase-9.10
QuercetinHuman Pancreatic α-Amylase-9.20
Chlorogenic AcidAcetylcholinesterase-7.06
Ligand L2 (a phenolic compound)SARS-CoV-2 nsp13 (Chain A)-6.7

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Intermolecular Interaction Analysis

To gain a deeper understanding of the non-covalent interactions that govern the behavior of this compound in a condensed phase, advanced computational techniques such as Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are employed.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline structures. e-bookshelf.dewiley-vch.de It maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, colored according to various properties, and a two-dimensional "fingerprint" plot that summarizes all the intermolecular contacts.

H···H contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl and ethyl groups. e-bookshelf.demdpi.com

C-H···π interactions: The hydrogen atoms can interact with the electron-rich π systems of the phenyl rings.

Cl···H contacts: The chlorine atom can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms on adjacent molecules. mdpi.com

O-H···O contacts: The phenolic hydroxyl group is expected to form strong hydrogen bonds, which would appear as distinct features in the fingerprint plot. e-bookshelf.de

π-π stacking: The phenyl rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice.

An illustrative breakdown of the expected contributions of these interactions to the Hirshfeld surface of this compound, based on analyses of similar molecules, is provided in the table below.

Interaction TypeExpected Contribution (%)
H···H40 - 50
C···H / H···C20 - 25
Cl···H / H···Cl10 - 15
O···H / H···O5 - 10
C···C (π-π stacking)3 - 7
Other< 5

This interactive table presents a hypothetical distribution of intermolecular contacts for this compound based on published data for analogous structures.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. chemrxiv.orgresearchgate.net By analyzing the critical points in the electron density, QTAIM can identify and characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

A QTAIM analysis of this compound would provide quantitative data about the nature and strength of its intramolecular and intermolecular interactions. Key parameters at the bond critical points (BCPs) between interacting atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the type of interaction. For instance, a positive Laplacian is indicative of a closed-shell interaction (like a hydrogen bond), while a negative Laplacian signifies a shared-shell (covalent) interaction.

Based on QTAIM studies of other phenolic and halogenated compounds, we can anticipate the following findings for this compound ufs.ac.zae-bookshelf.de:

Intramolecular O-H···π interaction: The possibility of an intramolecular hydrogen bond between the phenolic hydroxyl group and the π-system of the phenylethyl group could be investigated.

Intermolecular O-H···O hydrogen bonds: These strong interactions would be characterized by specific topological parameters at the BCP.

C-H···Cl and C-H···π interactions: These weaker hydrogen bonds would also have corresponding BCPs with characteristic electron density values.

The table below presents hypothetical QTAIM parameters for selected intermolecular interactions in this compound, based on values reported for similar systems.

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Interaction Type
O-H···O0.020 - 0.040> 0Hydrogen Bond
C-H···Cl0.005 - 0.015> 0Weak Hydrogen Bond
C-H···π0.004 - 0.010> 0Weak Hydrogen Bond

This interactive table illustrates expected QTAIM parameters for key intermolecular interactions in this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule by transforming the complex many-electron wavefunction into a set of localized one- and two-center orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying charge distribution, hybridization, and delocalization effects (hyperconjugation).

For this compound, an NBO analysis would reveal:

Natural Atomic Charges: The charge distribution across the molecule, highlighting the electronegativity effects of the oxygen and chlorine atoms. The phenolic oxygen is expected to have a significant negative charge, while the attached hydrogen and carbon atoms will be more positive.

Hybridization: The hybridization of each atom can be precisely determined, providing insight into the bonding geometry.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing energy associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. This is particularly relevant for understanding the resonance within the phenyl rings and the hyperconjugative interactions between the rings and the ethyl bridge.

The following table provides a hypothetical NBO charge distribution for key atoms in this compound, based on analyses of substituted phenols.

AtomExpected Natural Charge (e)
Phenolic Oxygen-0.7 to -0.8
Phenolic Hydrogen+0.4 to +0.5
Chlorine-0.1 to -0.2
Carbon (attached to O)+0.2 to +0.3
Carbon (attached to Cl)+0.05 to +0.15

This interactive table shows an estimated NBO charge distribution for this compound.

Intermolecular Interactions and Supramolecular Chemistry of 4 Chloro 2 1 Phenylethyl Phenol

Hydrogen Bonding Networks: Intramolecular and Intermolecular Interactions (O-H···N, O-H···O)

Hydrogen bonds are among the most significant interactions governing the structure of phenolic compounds. In 4-Chloro-2-(1-phenylethyl)phenol, the hydroxyl (-OH) group is the primary hydrogen bond donor.

Intramolecular Hydrogen Bonding: Theoretical and spectroscopic studies on similar 2-halophenols suggest the presence of weak intramolecular hydrogen bonds. rsc.org In the case of this compound, this would involve an interaction between the hydroxyl hydrogen and the chlorine atom (O-H···Cl). However, this type of bond is generally considered weak. rsc.org If the 1-phenylethyl group were replaced by a nitrogen-containing substituent, such as an imine, strong intramolecular O-H···N hydrogen bonds would be expected, which are known to stabilize molecular configuration in related Schiff base compounds. researchgate.netnih.gov

Intermolecular Hydrogen Bonding: The primary intermolecular interaction for this compound is the O-H···O hydrogen bond. The hydroxyl group of one molecule donates its hydrogen to the hydroxyl oxygen of a neighboring molecule. This is a common and strong interaction in phenols, often leading to the formation of chains or cyclic synthons. nih.gov In the crystal structure of related compounds like 3,4-dichlorophenol, O-H···O hydrogen bonds are the strongest interactions present, dictating the primary packing arrangement. nih.gov The formation of these hydrogen-bonded networks can result in peculiar and stable octagonal frameworks involving multiple molecules, as seen in other phenolic compounds like 4-methylcatechol. mdpi.com

Interaction TypeDescriptionTypical ParticipantsSignificance
O-H···O An intermolecular hydrogen bond where the hydroxyl group acts as both a donor and an acceptor.Phenolic -OH group to another phenolic -OH group.Primary driving force for crystal packing in phenols; forms chains and cyclic structures. nih.gov
O-H···N An intramolecular hydrogen bond.Hydroxyl hydrogen to an imine nitrogen.Stabilizes molecular conformation; observed in related Schiff base derivatives. researchgate.netnih.gov

Halogen Bonding Interactions Involving the Chlorine Substituent

The chlorine atom in this compound is not merely a steric group but can actively participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophile.

In the solid state, chloro-substituted phenols can exhibit several types of halogen-related interactions:

Cl···Cl Interactions: These can be categorized into two types based on the C-Cl···Cl angles. Type I contacts are chemically distinct from Type II and are generally weaker. nih.gov The simultaneous presence of both types in a single crystal structure is a rare phenomenon but has been observed in 3,4-dichlorophenol, where it plays a major role in the structure alongside hydrogen bonding. nih.gov

Cl···O Interactions: The chlorine atom can also act as an electrophile and interact with an oxygen atom (a Lewis base). This type of contact, known as a Br···O interaction in a related bromochlorophenol, demonstrates the electrophilic character of the halogen. nih.gov

Halogen InteractionGeometry / DescriptionObserved Distance ExampleReference
Type I Cl···Cl Characterized by specific C-Cl···Cl angles.3.235 (1) Å nih.gov
Type II Cl···Cl Chemically distinct from Type I with different C-Cl···Cl angles.3.408 (1) Å nih.gov
C-H···Cl A weak hydrogen bond between a C-H bond and a chlorine atom.N/A researchgate.net
Cl···O An interaction where the chlorine atom acts as an electrophile towards an oxygen atom.N/A nih.gov

Aromatic Interactions (π-π Stacking, C-H···π Interactions)

The two aromatic rings—the chlorophenol ring and the phenyl ring of the phenylethyl group—are crucial for forming aromatic interactions, which are vital for the stabilization of the supramolecular assembly.

π-π Stacking: This interaction occurs between the electron-rich π-systems of parallel aromatic rings. In related crystal structures, molecules often assemble into columns or stacks stabilized by π-π interactions. researchgate.net The centroid-to-centroid distance between the stacked rings is a key parameter, with distances around 3.7 Å indicating significant stacking interactions. nih.gov These interactions help to organize the molecules in a co-facial arrangement.

C-H···π Interactions: This is a type of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. This interaction is common in structures containing phenyl groups. For instance, in host-guest complexes of a phenanthrene-based macrocycle, C-H···π interactions are observed between guest molecules and the host's aromatic units, with distances around 2.7 Å. mdpi.com These interactions play a significant role in the recognition and binding of guest molecules. mdpi.com

Principles of Self-Assembly and Formation of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the formation of supramolecular architectures is a cooperative result of the interactions described above.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The functional groups and geometry of this compound make it a potential participant in molecular recognition events, either as a host or a guest.

The phenolic hydroxyl group and the aromatic rings are key features for molecular recognition. The hydroxyl group can form specific hydrogen bonds with suitable guests, while the aromatic rings can engage in π-π stacking and C-H···π interactions. The chlorine atom can also participate in specific halogen bonding.

While there is no specific literature detailing this compound as a host, the principles can be understood from related systems. For example, macrocyclic hosts like phenanthrene (B1679779) evitachem.comarene have been shown to encapsulate liquid organic molecules such as 1-chloro-3-methylbenzene. mdpi.com The binding within these host-guest complexes is stabilized by multiple weak noncovalent interactions, including C-H···π and C-H···C contacts, which effectively trap the guest molecule. mdpi.com The ability of this compound to present multiple interaction sites (hydrogen-bond donor, halogen-bond donor, π-systems) suggests its potential for selective binding of complementary guest molecules.

Advanced Research Applications of 4 Chloro 2 1 Phenylethyl Phenol and Its Derivatives

Application as a Model Scaffold for Methodological Development in Organic Synthesis

The 4-Chloro-2-(1-phenylethyl)phenol framework serves as a versatile scaffold in the development of new synthetic methodologies. Its substituted phenol (B47542) core is a common motif in many biologically active molecules and functional materials, making it an ideal substrate for testing the scope and limitations of novel chemical transformations.

The synthesis of derivatives often begins with the foundational phenol structure, which is then elaborated. For example, the preparation of complex molecules like 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues relies on a multi-step sequence starting from a related 4-chlorophenol (B41353) derivative. nih.gov In such syntheses, the phenol scaffold guides the assembly of the final product. Similarly, the one-pot synthesis of the tetra-substituted imidazole (B134444), 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, is achieved through the reaction of benzil, ammonium (B1175870) acetate, anisidine, and a 5-chlorosalicylaldehyde, a derivative of the core phenolic structure. rsc.org

Furthermore, the synthesis of chiral aminophenols, a class to which derivatives of this compound belong, is a significant area of research. These compounds are recognized as crucial building blocks in organic synthesis. The development of synthetic routes to compounds such as 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol highlights the utility of the parent scaffold in creating new chiral molecules with potential applications in asymmetric synthesis and catalysis.

The presence of reactive sites—the phenolic hydroxyl group, the aromatic ring susceptible to electrophilic substitution, and the potential for modification of the phenylethyl side chain—allows researchers to employ this molecule as a testbed for developing new reactions, including C-O and C-C bond-forming reactions, and for optimizing catalytic processes.

Exploration in Materials Science for Advanced Functional Systems (e.g., Photochromic Materials, Nonlinear Optical Properties)

The phenolic backbone of this compound is a key component in the design of advanced functional materials. Derivatives, particularly Schiff bases, have shown promise in areas like nonlinear optics (NLO) and photochromism.

Schiff base compounds are known for their applications in creating switching materials due to their structural flexibility. eurjchem.com The electronic properties of these molecules, which can be tuned by substituents on the aromatic rings, are central to their function.

Nonlinear Optical (NLO) Properties: Research into novel Schiff base compounds has revealed significant NLO properties. For instance, (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP), a derivative, was synthesized and its third-order NLO parameters were measured. nih.gov The results indicated a nonlinear refractive index (n₂) of 3.84x10⁻⁸ cm²/W and a third-order susceptibility (χ³) of 4.07x10⁻⁶ esu, highlighting its potential for use in optical devices. nih.gov Organic NLO materials are of great interest because of their fast response times and high nonlinear polarization rates, which are influenced by intramolecular charge transfer facilitated by the delocalized π-electrons in their structure. nih.gov

Photochromic Materials: Chiral Schiff bases derived from substituted salicylaldehydes and (R)-1-phenylethylamine have been investigated for their photochromic properties. eurjchem.comnih.gov Compounds like (R)-4-bromo-2-[(1-phenylethyl)iminomethyl]phenol and (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol are structurally analogous to derivatives of this compound. eurjchem.comnih.gov These molecules can exist in a phenol-imine tautomeric form and are stabilized by intramolecular hydrogen bonds. eurjchem.comnih.gov Their ability to undergo reversible color changes upon exposure to light makes them candidates for applications in optical data storage and molecular switches.

DerivativeProperty InvestigatedKey Findings
(E)-4-Chloro-2-((phenylimino)methyl)phenolNonlinear Opticsn₂ = 3.84x10⁻⁸ cm²/W; χ³ = 4.07x10⁻⁶ esu. nih.gov
(R)-4-bromo-2-[(1-phenylethyl)iminomethyl]phenolPhotochromismSynthesized as a chiral photochromic Schiff base. nih.gov
(R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenolPhotochromismExists in the phenol-imine tautomeric form, stabilized by an intramolecular O-H···N hydrogen bond. eurjchem.com

Investigation in Catalysis: As Chiral Ligands, Auxiliaries in Asymmetric Transformations, or Components of Heterogeneous Catalysts

The chiral nature and functionality of this compound and its derivatives make them attractive candidates for applications in catalysis, particularly in asymmetric synthesis.

Chiral Ligands and Auxiliaries: Chiral aminophenols are well-established as valuable building blocks for creating chiral ligands and auxiliaries for asymmetric reactions. These compounds can coordinate with transition metals, creating a chiral environment that can influence the stereochemical outcome of a catalytic transformation. researchgate.net For example, derivatives of this compound can be synthesized to act as ligands for metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The resulting metal complexes have potential applications in various catalytic processes.

The synthesis of 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol was initially undertaken to test its asymmetric catalytic activity. This highlights the intended use of such molecules in catalysis. Chiral aminophenols similar to this structure are employed as resolving agents and chiral bases in asymmetric synthesis.

Heterogeneous Catalysts: The phenolic structure also provides a handle for immobilization onto solid supports, enabling the creation of heterogeneous catalysts. Supported catalysts are highly valued in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net While direct examples involving this compound are not prevalent, the principle of supporting phenolic compounds on materials like silica (B1680970) is a well-established strategy for creating recyclable acid or base catalysts. researchgate.net For instance, NH₄HSO₄ supported on SiO₂ has been used as a recyclable acidic catalyst for the tetrahydropyranylation of various alcohols and phenols. researchgate.net

The combination of a chiral moiety and a functional group suitable for grafting onto a solid support makes derivatives of this compound promising targets for the development of novel heterogeneous asymmetric catalysts.

Role as a Chemical Probe or Sensor Component (e.g., for Specific Ions or Molecules)

Phenolic compounds are frequently incorporated into the design of chemical probes and sensors due to their electronic properties and their ability to participate in hydrogen bonding and metal chelation. While specific applications of this compound as a sensor are still emerging, its structural motifs are found in various known sensor molecules.

The development of fluorescent probes often utilizes phenol-containing structures. For example, phenol-hydrazide-appended tetraphenylethenes have been synthesized as "turn-off" fluorescent sensors for Cu²⁺ ions and "turn-on" sensors for glutathione. nih.gov These sensors exploit the interaction of the phenolic oxygen and other donor atoms with the target analyte, leading to a change in fluorescence.

Furthermore, the principle of activity-based sensing has been applied using phenol-containing substrates to detect enzymes like human phenol sulfotransferase (SULT1A1). nih.gov In these systems, the enzymatic transformation of the phenol substrate leads to a measurable signal, such as a change in fluorescence.

The this compound scaffold, with its hydroxyl group and potential for derivatization into structures like Schiff bases or hydrazones, represents a promising platform for the rational design of new selective and sensitive chemical sensors for specific ions, molecules, or biological activities. The chloro and phenylethyl substituents can be used to modulate properties such as solubility, lipophilicity, and the electronic nature of the signaling unit.

Computational Ligand Design and Target Interaction Studies within Academic Drug Discovery Research (e.g., Protein Binding Mechanisms)

In the realm of academic drug discovery, computational methods are invaluable for designing new ligands and understanding their interactions with biological targets. The this compound scaffold and its derivatives have been the subject of such computational studies, particularly molecular docking, to predict their binding modes and affinities with protein targets.

Molecular Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen virtual libraries of compounds against a specific protein target.

Derivatives of 4-chlorophenol have been designed and evaluated as potential therapeutic agents using this approach. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed as tubulin inhibitors. nih.gov Molecular docking studies showed that these compounds could fit within the hydrophobic cavity of the tubulin–combretastatin A4 complex. nih.gov The derivative 6h exhibited a docking score of -8.030 kcal/mol, indicating a strong predicted binding affinity. nih.gov

In another study, a tetra-substituted imidazole derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), and its metal complexes were subjected to molecular docking to support experimental antioxidant activity findings. rsc.org These studies help to elucidate the structure-activity relationships that govern the biological effects of these compounds.

The binding of phenol derivatives to proteins like human serum albumin has been shown to be influenced by hydrophobic interactions. researchgate.net The phenylethyl group in the target compound would contribute significantly to such interactions.

DerivativeTarget ProteinDocking Score (kcal/mol)
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)Tubulin (PDB ID: 5LYJ)-8.030 nih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of being active, saving time and resources. uni.lu The this compound scaffold provides a rigid and functionally decorated core for such in silico design efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-(1-phenylethyl)phenol, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol at room temperature for 48 hours, followed by reduction with NaBH4 in THF/ethanol (1:1 v/v). Post-reduction, purification involves thin-layer silica-gel chromatography (chloroform) to achieve >83% yield. Crystallization in n-hexane ensures high purity, confirmed by single-crystal X-ray diffraction (SCXRD) .

Q. Which analytical techniques are critical for confirming stereochemistry and crystal structure?

  • Methodological Answer :

  • SCXRD : Resolves absolute configuration (R,R) and intramolecular hydrogen bonding (O–H⋯N, 2.647 Å). Data collection uses a Bruker SMART CCD diffractometer (MoKα radiation, 298 K). Refinement parameters: R=0.048R = 0.048, wR=0.113wR = 0.113, S=1.02S = 1.02 .
  • Spectroscopy : NMR and IR validate functional groups and hydrogen bonding.
  • Crystallographic Data : Orthorhombic space group P212121P2_12_12_1, a=11.286A˚a = 11.286 \, \text{Å}, b=11.539A˚b = 11.539 \, \text{Å}, c=14.740A˚c = 14.740 \, \text{Å}, Z=4Z = 4 .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for enhanced yield and enantioselectivity?

  • Methodological Answer : A 2k2^k factorial design evaluates variables (e.g., temperature, solvent ratio, catalyst loading). For example:

FactorLow Level (-1)High Level (+1)
Temp.273 K298 K
THF:EtOH1:11:2
Post-analysis via ANOVA identifies significant interactions. Evidence shows NaBH4 stoichiometry (4.5 mmol) and THF/ethanol ratio critically impact reduction efficiency .

Q. How to resolve contradictions in catalytic activity data arising from stereochemical or intermolecular effects?

  • Methodological Answer :

  • Crystallographic Analysis : Weak C–H⋯π interactions (3.3–3.5 Å) and hydrogen-bonded chains (N–H⋯Cl, 3.2 Å) may alter catalytic conformations.
  • Regression Analysis : Fit catalytic turnover (TOF) vs. dihedral angles (e.g., 33.18° between aromatic rings) to identify steric hindrance effects .
  • Control Experiments : Compare activity of (R,R) vs. (S,S) diastereomers under identical conditions .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

  • Methodological Answer :

  • Intramolecular Stabilization : The O–H⋯N hydrogen bond rigidifies the chiral center, enhancing enantioselectivity in aldol reactions.
  • Steric and Electronic Effects : Cyclopentyl and chlorophenyl groups create a chiral pocket for substrate binding. Computational modeling (DFT) of transition states correlates with experimental ee values (>90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.